2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in chemical and biological sciences. Its importance is underscored by its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), as well as in a variety of natural products and synthetic compounds with significant biological activity.
The journey of pyrimidine chemistry began in the 19th century with the isolation and study of compounds like alloxan (B1665706) and barbituric acid. The systematic investigation of pyrimidines is often credited to Emil Pinner, who first synthesized pyrimidine derivatives in 1884. The elucidation of the structure of nucleic acids in the mid-20th century dramatically highlighted the biological importance of pyrimidines and spurred extensive research into their synthesis and functionalization. This has led to the development of a vast library of pyrimidine-containing compounds with diverse applications.
The versatility of the pyrimidine ring allows for its incorporation into a wide array of chemical structures, leading to applications in various domains. In medicinal chemistry, pyrimidine derivatives are integral to the development of anticancer, antiviral, antibacterial, and antifungal agents. The ability of the pyrimidine scaffold to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an excellent pharmacophore for targeting biological macromolecules. Beyond medicine, pyrimidine-based compounds are utilized in agrochemicals, dyes, and materials science.
Structural Characteristics and Chemical Importance of 2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol
The chemical identity and potential utility of this compound are dictated by its unique structural features: the 2-(methylsulfanyl)pyrimidine core and the 5-(ethan-1-ol) side chain.
The presence of a methylsulfanyl (-SCH₃) group at the C2 position of the pyrimidine ring is a key structural feature. This group significantly influences the electronic properties and reactivity of the pyrimidine core. The sulfur atom can be readily oxidized to sulfoxide (B87167) and sulfone, which in turn can act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity makes the 2-position a prime site for further functionalization, allowing for the introduction of a wide range of substituents. The methylsulfanyl group itself can also participate in coordination with metal centers, adding another dimension to its chemical utility.
The reactivity of related 2-(methylthio)pyrimidines has been shown to be lower than their 2-sulfonylpyrimidine counterparts in reactions with thiols. However, this tunable reactivity is a valuable asset in chemical synthesis, allowing for selective modifications under specific conditions.
The ethan-1-ol (-CH₂CH₂OH) side chain at the C5 position provides a versatile handle for structural modifications. The primary alcohol functionality can be a site for various chemical transformations, including:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Conversion into ethers through reactions like the Williamson ether synthesis.
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive site for further nucleophilic substitution.
This ability to be easily modified makes the ethan-1-ol side chain crucial for the synthesis of analogues and for the attachment of this pyrimidine scaffold to other molecules, a common strategy in drug discovery and materials science.
Overview of Current Research Landscape Pertaining to this compound and Analogues
While dedicated research focused exclusively on this compound is limited, its structural motifs are present in compounds of significant interest. The 2-(methylsulfanyl)pyrimidine core is a common feature in various biologically active molecules and synthetic intermediates. For instance, derivatives of 2-(methylthio)pyrimidine (B2922345) have been investigated for their potential as kinase inhibitors and as agents targeting other biological pathways.
The pyrimidine-5-ethanol substructure is also found in various compounds explored in medicinal chemistry. The presence of the hydroxyl group allows for the introduction of diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
The research landscape for analogues of this compound is active, with many studies focusing on the synthesis and biological evaluation of substituted pyrimidines. The title compound can be considered a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical research. Future research may focus on exploring the synthetic utility of this compound and evaluating the biological activities of its derivatives.
Scope and Objectives of the Academic Research Review
A comprehensive academic review of this compound would aim to systematically collate and analyze its chemical synthesis and utility as a foundational building block in organic chemistry. The primary objectives of such a review would be to provide a clear and authoritative resource for chemists in academia and industry.
Key Objectives:
To Map its Chemical Reactivity and Transformations: A core objective is to detail the compound's utility as a synthetic intermediate. This involves documenting the diverse chemical reactions it undergoes. Research has shown its role as a precursor in creating more complex molecules, including those investigated for biological relevance. For example, it is a known intermediate in the synthesis of derivatives related to the triazole antifungal agent, Voriconazole. google.comepo.orgwipo.int The review would categorize reactions based on the functional group involved (the methylsulfanyl group, the hydroxyl group, or the pyrimidine ring itself).
To Analyze its Application in the Synthesis of Target Molecules: The review would explore the structural significance of the this compound moiety in the final target molecules. It would detail how this specific building block is incorporated into larger, more complex structures through multi-step synthetic sequences.
Scope of the Review:
The scope would be strictly limited to the synthetic and chemical aspects of this compound. It would draw upon peer-reviewed academic journals, patents, and chemical databases. The review would explicitly exclude any discussion of pharmacological, toxicological, or clinical data, as well as dosage or administration information, to maintain a pure focus on its chemical properties and applications in organic synthesis.
Table 2: Documented Roles of 2-(Methylsulfanyl)pyrimidine Derivatives in Synthesis
| Reaction Type | Role of Pyrimidine Intermediate | Example Target Molecule Class |
|---|---|---|
| Nucleophilic Aromatic Substitution | The methylsulfanyl group is displaced by a nucleophile. | Kinase Inhibitors, Antifungal Agents. researchgate.netgoogle.com |
| Oxidation | The sulfur atom is oxidized to a sulfone, increasing reactivity. | Precursors for further substitution reactions. researchgate.net |
| Side-Chain Modification | The ethanol (B145695) group is modified (e.g., oxidized, esterified). | Varied complex heterocyclic systems. |
| Cross-Coupling Reactions | The pyrimidine ring is functionalized. | Biologically active heterocyclic compounds. bohrium.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-11-7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXLUHRIKXDRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509678-16-3 | |
| Record name | 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Methylsulfanyl Pyrimidin 5 Yl Ethan 1 Ol and Its Core Pyrimidine Nucleus
Precursor Synthesis and Building Block Strategies
The foundation of the synthesis lies in the creation of a correctly substituted pyrimidine (B1678525) ring. Chemists employ several robust strategies to assemble these heterocyclic precursors.
Synthesis of Key Pyrimidine Intermediates
The construction of the pyrimidine ring is the most critical phase, for which two primary methodologies are widely utilized: building the ring from acyclic precursors or starting with a pre-functionalized pyrimidine that can be chemically altered.
Cyclic Condensation Routes (e.g., malonate derivatives with S-methylisothiouronium sulfate)
A foundational and widely used method for constructing the 2-(methylsulfanyl)pyrimidine core is the Prinzbach pyrimidine synthesis. This reaction involves the cyclic condensation of a 1,3-dicarbonyl compound, such as a malonate derivative, with an amidine-containing compound. wikipedia.org For the synthesis of the desired 2-(methylsulfanyl) core, S-methylisothiouronium sulfate (B86663) is an ideal and common reagent. bu.edu.eg
The reaction proceeds by condensing S-methylisothiouronium sulfate with a suitable three-carbon building block, like diethyl malonate or its derivatives. This cyclocondensation reaction efficiently forms the heterocyclic pyrimidine ring with the methylsulfanyl group already incorporated at the 2-position. This approach is advantageous as it directly installs a key functional group during the ring-forming step. An efficient three-step synthesis of a related compound, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, begins with the cyclocondensation of acetylacetone (B45752) and thiourea (B124793), followed by methylation and oxidation, demonstrating the utility of this core reaction. researchgate.net
Functionalized Pyrimidine Precursors (e.g., 4,6-dichloro-2-(methylthio)pyrimidine)
An alternative and powerful strategy involves the use of a pre-synthesized, highly functionalized pyrimidine that acts as a versatile building block. A prime example of such a precursor is 4,6-dichloro-2-(methylthio)pyrimidine. This compound features reactive chloro-substituents at the 4 and 6 positions, which can be selectively displaced by various nucleophiles, allowing for the introduction of other functional groups. nih.gov
The synthesis of this key intermediate can be achieved through a multi-step sequence starting from diethyl malonate. The process involves nitration, cyclization with thiourea, subsequent methylation, and finally, chlorination using a reagent like phosphorus oxychloride to yield 4,6-dichloro-2-(methylthio)pyrimidine. nrochemistry.com The reactivity of the chloro groups in this precursor makes it a valuable platform for constructing more complex pyrimidine derivatives. nih.gov
| Precursor | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 2-(Methylsulfanyl)pyrimidine Core | Cyclic Condensation | Malonate derivative, S-methylisothiouronium sulfate | researchgate.net |
| 4,6-dichloro-2-(methylthio)pyrimidine | Multi-step synthesis from diethyl malonate | Thiourea, Dimethyl sulfate, Phosphorus oxychloride | nrochemistry.com |
Introduction of the Methylsulfanyl Group
The methylsulfanyl (or methylthio) group, -SCH₃, is a defining feature of the target compound. Its introduction into the pyrimidine ring can be accomplished via two primary routes:
Incorporation during Cyclization: As described in section 2.1.1.1, the most direct method is to use S-methylisothiourea or its salts during the initial ring-forming condensation reaction. bu.edu.eg This incorporates the methylsulfanyl group from the outset.
Post-Cyclization Modification: Alternatively, one can start with a pyrimidine ring that contains a suitable leaving group or a precursor functional group at the 2-position. For instance, a 2-mercaptopyrimidine, formed by using thiourea in the initial cyclization, can be methylated using an electrophilic methyl source like dimethyl sulfate or methyl iodide to furnish the 2-(methylsulfanyl) group. nrochemistry.com Another method involves the nucleophilic substitution of a 2-chloropyrimidine (B141910) with methyl mercaptan. chemicalbook.com
Elaboration of the Ethan-1-ol Side Chain
With the 2-(methylsulfanyl)pyrimidine nucleus in hand, the next critical phase is the construction of the ethan-1-ol side chain at the C-5 position. This is typically achieved through a sequence of reactions that build the two-carbon chain and then install the alcohol functionality. A plausible and effective strategy for this transformation is the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.orglibretexts.org
This synthetic plan would begin with a precursor such as 2-(methylthio)pyrimidine-5-carboxylic acid. matrixscientific.com The steps are as follows:
Acid Chloride Formation: The carboxylic acid is first converted to its more reactive acid chloride, typically using a reagent like thionyl chloride or oxalyl chloride. wikipedia.org
Diazoketone Formation: The acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.org
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the diazoketone, which is catalyzed by heat, light, or a metal catalyst (commonly silver oxide, Ag₂O). wikipedia.orglibretexts.org This rearrangement expels nitrogen gas and forms a highly reactive ketene (B1206846) intermediate.
Ester Formation: The ketene is trapped with an alcohol, such as ethanol (B145695), to yield the homologated ester: ethyl 2-(2-(methylthio)pyrimidin-5-yl)acetate.
Reduction to Alcohol: Finally, the ester group of the resulting acetate (B1210297) is reduced to the primary alcohol. This transformation is reliably accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). researchgate.netic.ac.ukdoubtnut.com This step selectively reduces the ester to afford the target molecule, 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol.
An alternative approach involves palladium-catalyzed cross-coupling reactions. mdpi.com For example, a 5-bromo-2-(methylthio)pyrimidine (B88330) could undergo a Heck reaction with ethyl acrylate (B77674). nih.govresearchgate.net The resulting acrylate ester would then require a two-step reduction: first, the reduction of the carbon-carbon double bond, and second, the reduction of the ester to the primary alcohol, to yield the final product.
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) | 2-(Methylthio)pyrimidine-5-carbonyl chloride | wikipedia.org |
| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) | 1-(2-(Methylthio)pyrimidin-5-yl)-2-diazoethan-1-one | organic-chemistry.org |
| 3 | Wolff Rearrangement | Silver(I) oxide (Ag₂O), Ethanol | Ethyl 2-(2-(methylthio)pyrimidin-5-yl)acetate | wikipedia.orglibretexts.org |
| 4 | Ester Reduction | Lithium aluminum hydride (LiAlH₄) | This compound | researchgate.netic.ac.uk |
Direct Synthetic Routes to this compound
A survey of common synthetic methodologies indicates that direct routes to this compound are not prominently described in the literature. Building the pyrimidine ring while simultaneously constructing the C-5 ethan-1-ol side chain from acyclic precursors in a single step (a multi-component reaction) would be synthetically challenging. Such an approach would require a complex three-carbon synthon that is pre-functionalized with the protected hydroxyethyl (B10761427) group. Therefore, the more practical and controlled approach remains the multi-step elaboration of a pre-formed pyrimidine nucleus, as detailed in the precursor strategies above.
Multi-step Reaction Sequences
The construction of the this compound molecule can be approached through a multi-step synthetic sequence that builds the pyrimidine ring from acyclic precursors. A common and effective strategy for forming the 2-(methylsulfanyl)pyrimidine core involves the cyclocondensation of a suitable three-carbon electrophilic component with an N-C-N nucleophilic building block, such as S-methylisothiourea.
A plausible and efficient pathway commences with a functionalized 1,3-dicarbonyl equivalent that already contains the C5-substituent or its precursor. For instance, the synthesis can start from a derivative of malonate, such as diethyl (2-ethoxyethyl)malonate. This starting material can be transformed into a more reactive 1,3-dielectrophile. The core of the synthesis involves the base-catalyzed condensation of this three-carbon unit with S-methylisothiouronium sulfate. This reaction directly constructs the substituted pyrimidine ring.
The resulting intermediate, typically a pyrimidine-5-carboxylate ester or a related functional group, must then be converted to the desired 2-hydroxyethyl side chain. This is commonly achieved through a reduction step. For example, if the intermediate is ethyl 2-(methylsulfanyl)pyrimidine-5-acetate, a selective reducing agent like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) can be used to reduce the ester functionality to the primary alcohol, yielding the final product, this compound. This type of cyclocondensation followed by functional group modification represents a robust and adaptable method for accessing such substituted pyrimidines. researchgate.netorganic-chemistry.org
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of technologies that enhance efficiency, reduce waste, and improve safety. Green chemistry principles are increasingly integrated into the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.inbenthamdirect.comresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, polar molecules in the reaction mixture are heated directly and efficiently, often leading to a dramatic reduction in reaction times compared to conventional heating methods. ijper.orgijres.org This technique has been successfully applied to the synthesis of various pyrimidine derivatives.
The primary advantages of microwave-assisted synthesis include:
Rapid Reaction Rates: Reactions that might take several hours under conventional reflux can often be completed in minutes. ijres.org
Higher Yields: The rapid heating and high temperatures can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.
Improved Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than heating an oil bath or heating mantle. rasayanjournal.co.in
The table below compares a conventional heating method with a microwave-assisted approach for a representative pyrimidine synthesis.
| Method | Reaction Time | Power/Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 4 hours | Reflux | 72-85 | ijper.orgijres.org |
| Microwave Irradiation | 7-10 minutes | 210 W | 81-92 | ijper.orgijres.org |
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. researchgate.netvapourtec.com For the synthesis of pyrimidines and other heterocycles, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netmdpi.com
Key benefits of flow chemistry methodologies include:
Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Efficiency and Yield: Superior heat and mass transfer in flow reactors can lead to faster reactions, higher conversions, and better selectivity compared to batch methods. researchgate.net
Scalability: Production can be scaled up by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors.
Automation and Integration: Flow systems are well-suited for automation and can integrate multiple reaction and purification steps into a single continuous process. nih.govmit.edutue.nl
The following table illustrates the significant reduction in reaction time that can be achieved when switching from batch to flow conditions for the synthesis of a pyrimidine-related heterocyclic system.
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Batch Synthesis | 9 hours | ~80-85 | mdpi.com |
| Flow Chemistry | 16 minutes | 80-85 | mdpi.com |
Environmentally Benign Oxidants and Conditions
Traditional oxidation reactions in organic synthesis often rely on stoichiometric amounts of hazardous and toxic reagents, such as chromium-based compounds. beyondbenign.org The principles of green chemistry, however, advocate for the use of cleaner, safer, and more sustainable alternatives. researchgate.net In the context of synthesizing the pyrimidine nucleus, which forms the core of this compound, environmentally benign oxidation methods can be employed, particularly in the aromatization step of a dihydropyrimidine (B8664642) intermediate.
One of the most environmentally friendly oxidants is molecular oxygen, often used in conjunction with a catalyst. kobe-u.ac.jp For instance, an activated carbon-molecular oxygen system has proven effective for the oxidative aromatization of various heteroaromatic compounds, including pyrimidines. kobe-u.ac.jp This method is advantageous due to the abundance and low cost of both the oxidant and the catalyst, and the only byproduct is water. The efficiency of this system is influenced by the surface area and the oxygen-containing functional groups on the activated carbon. kobe-u.ac.jp
Another green approach involves the use of hydrogen peroxide, which is also a clean oxidant with water as its sole byproduct. Molybdenum catalysts, such as sodium molybdate, can be used to activate aqueous hydrogen peroxide for the oxidation of alcohols, offering a safer alternative to heavy metal oxidants. beyondbenign.org While this specific example relates to alcohol oxidation, similar catalytic systems can be adapted for other oxidative transformations in heterocyclic synthesis.
The following table provides a comparison of various oxidants, highlighting the advantages of environmentally benign options.
| Oxidant Type | Examples | Advantages | Disadvantages |
| Traditional Heavy Metal Oxidants | Pyridinium chlorochromate (PCC), Sodium dichromate | High efficiency for many reactions | High toxicity, carcinogenic, hazardous waste generation |
| Environmentally Benign Oxidants | Molecular Oxygen (with catalyst), Hydrogen Peroxide | Low toxicity, readily available, clean byproducts (water) | May require a catalyst, potentially lower reactivity for some substrates |
| Iodine(V) Reagents | 2-Iodoxybenzoic acid (IBX) | High efficiency for a range of oxidations | Can be expensive, potential for explosive decomposition under certain conditions |
Comparison of Synthetic Efficiency and Scalability of Reported Methods
The efficiency and scalability of a synthetic route are critical factors in the practical application of a chemical compound, particularly in the pharmaceutical industry. For the synthesis of pyrimidine derivatives, a variety of methods exist, ranging from classical condensation reactions to modern solid-phase and microwave-assisted techniques.
A plausible and scalable route to this compound could commence with a commercially available starting material like ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate. The subsequent steps would likely be:
Dechlorination: The removal of the chloro group from the pyrimidine ring. This can often be achieved through catalytic hydrogenation. This method is generally efficient and scalable, with the primary challenges being catalyst cost and handling of hydrogen gas on a large scale.
Ester Reduction: The conversion of the ethyl acetate side chain to a 2-hydroxyethyl group. This is a standard transformation that can be accomplished using various reducing agents. For large-scale synthesis, reagents like sodium borohydride are often preferred over more reactive and hazardous hydrides like lithium aluminum hydride due to better safety profiles and easier handling.
The scalability of pyrimidine synthesis has been explored, including solid-phase synthesis which can be scaled up to produce larger quantities of material without the need for isolation and purification of intermediates. mdpi.orgacs.org While solid-phase synthesis offers advantages in speed and automation for library generation, for bulk production, classical solution-phase synthesis is often more cost-effective.
| Step | Method A (Lab Scale) | Method B (Potential for Scale-Up) | Key Considerations for Scalability |
| Dechlorination | Catalytic hydrogenation with Palladium on Carbon (Pd/C) and H2 balloon | Catalytic transfer hydrogenation (e.g., using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source) | Handling of flammable hydrogen gas, catalyst cost and recovery, reaction time and pressure. |
| Ester Reduction | Lithium Aluminum Hydride (LiAlH4) in THF | Sodium Borohydride (NaBH4) in ethanol | Reagent cost and safety, reaction temperature control, work-up procedure, solvent volume. |
Chemical Reactivity and Transformations of 2 2 Methylsulfanyl Pyrimidin 5 Yl Ethan 1 Ol
Reactions at the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group on the pyrimidine (B1678525) ring is a key site for chemical modification, primarily through oxidation and nucleophilic substitution reactions.
Oxidation to Sulfonyl and Sulfoxide (B87167) Derivatives
The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfonyl derivatives. These transformations are significant as they alter the electronic properties of the pyrimidine ring and enhance the leaving group ability of the substituent at the C-2 position.
Chemoselective oxidation of organic sulfides is a valuable method for obtaining important synthons and pharmaceutically active compounds. nacatsoc.org The oxidation of 2-(methylthio)pyrimidines can be controlled to yield either the sulfoxide or the sulfone. Common oxidizing agents used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (potassium peroxymonosulfate). researchgate.netfigshare.com The choice of oxidant and reaction conditions, such as stoichiometry and temperature, determines the final oxidation state. For instance, using one equivalent of an oxidizing agent under mild conditions typically favors the formation of the sulfoxide, whereas using two or more equivalents or stronger conditions leads to the sulfone. researchgate.net
The general scheme for the oxidation is as follows:
Oxidation of the initial thioether with one equivalent of an oxidant yields the methylsulfinyl derivative.
Further oxidation with a second equivalent of the oxidant produces the methylsulfonyl derivative. researchgate.net
These reactions provide an efficient and often environmentally friendly route to 2-(methylsulfonyl)pyrimidine derivatives in high yields. researchgate.netfigshare.com
Table 1: Oxidation of the Methylsulfanyl Group
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| 2-(Methylsulfanyl)pyrimidine | m-CPBA (1 equiv) | 2-(Methylsulfinyl)pyrimidine |
Nucleophilic Displacement Reactions at the C-2 Position
The C-2 position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. wikipedia.org While the methylsulfanyl group itself is a relatively poor leaving group, its oxidized counterparts, the methylsulfinyl and particularly the methylsulfonyl groups, are excellent leaving groups. nih.gov This enhanced reactivity allows for a wide range of nucleophilic displacement reactions.
Studies have shown that 2-(methylsulfonyl)pyrimidines are significantly more reactive towards nucleophiles than their 2-(methylthio) or 2-chloro analogues. nih.gov The strong electron-withdrawing nature of the sulfonyl group activates the C-2 position for nucleophilic aromatic substitution (SNAr). This strategy is commonly employed to introduce various functionalities onto the pyrimidine ring.
A variety of nucleophiles can be used to displace the methylsulfonyl (or methylsulfinyl) group, including:
Amines: Reaction with primary or secondary amines yields 2-aminopyrimidine derivatives. tandfonline.comnih.gov
Alkoxides: Treatment with sodium alkoxides, such as sodium methoxide, results in the formation of 2-alkoxypyrimidines. rsc.org
Cyanide: The sulfonyl group can be displaced by cyanide ions to introduce a cyano group at the C-2 position. researchgate.net
Thiols: Thiolates can also act as nucleophiles, leading to the formation of new thioether linkages. rsc.org
This reactivity makes 2-(methylsulfonyl)pyrimidines versatile intermediates in the synthesis of substituted pyrimidines. researchgate.net
Table 2: Nucleophilic Displacement at the C-2 Position
| Leaving Group | Nucleophile | Product |
|---|---|---|
| -SO₂CH₃ | R-NH₂ (Amine) | 2-(Alkylamino)pyrimidine |
| -SO₂CH₃ | RO⁻ (Alkoxide) | 2-(Alkoxy)pyrimidine |
| -SO₂CH₃ | CN⁻ (Cyanide) | 2-Cyanopyrimidine |
Reactions at the Ethan-1-ol Side Chain
The primary alcohol of the ethan-1-ol side chain offers another handle for diverse chemical modifications, including oxidation, esterification, etherification, and halogenation.
Oxidation Reactions (e.g., to aldehyde, carboxylic acid)
The primary alcohol group, -CH₂OH, can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. This is a fundamental transformation in organic synthesis.
Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are typically used. These conditions prevent the over-oxidation of the initially formed aldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, also known as the Jones reagent), or ruthenium tetroxide (RuO₄).
Table 3: Oxidation of the Ethan-1-ol Side Chain
| Desired Product | Reagent(s) |
|---|---|
| 2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethanal | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) |
Esterification and Etherification Reactions
The hydroxyl group of the ethan-1-ol side chain can readily undergo esterification and etherification.
Esterification: This reaction involves treating the alcohol with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride or an acid anhydride. byjus.comchemguide.co.uk When reacting with a carboxylic acid, an acid catalyst like concentrated sulfuric acid is typically required in a process known as Fischer esterification. chemguide.co.uk The reaction with more reactive acyl chlorides or acid anhydrides is often faster and may be performed in the presence of a base like pyridine to neutralize the acidic byproduct (HCl or a carboxylic acid). chemguide.co.uk
Etherification: Ethers can be synthesized via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether.
Table 4: Esterification and Etherification of the Side Chain
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (-O-CO-R) |
| Esterification | Acyl Chloride (R-COCl) + Base | Ester (-O-CO-R) |
Halogenation and Subsequent Functionalization
The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I), converting the alcohol into a more reactive alkyl halide. This transformation opens up pathways for further nucleophilic substitution reactions.
Halogenation: Several reagents can achieve this conversion. Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for producing alkyl bromides. These reagents replace the hydroxyl group with a halogen, making the carbon atom more electrophilic.
Subsequent Functionalization: The resulting 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethyl halide is a versatile intermediate. As a primary alkyl halide, it is highly susceptible to SN2 reactions with a wide array of nucleophiles. wikipedia.org This allows for the introduction of various functional groups, such as azides (N₃⁻), nitriles (CN⁻), or amines (NH₃, RNH₂), at the terminus of the side chain.
Table 5: Halogenation and Functionalization of the Side Chain
| Reaction Step | Reagent(s) | Intermediate/Product Functional Group |
|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂) | Alkyl Chloride (-CH₂Cl) |
| Bromination | Phosphorus Tribromide (PBr₃) | Alkyl Bromide (-CH₂Br) |
| Subsequent Substitution | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |
| Subsequent Substitution | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |
Reactions Involving the Pyrimidine Ring System
The reactivity of the pyrimidine ring in 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol is characterized by a general resistance to electrophilic attack and a propensity for nucleophilic substitution, particularly when the ring is appropriately activated.
Electrophilic aromatic substitution (SEAr) is generally not a feasible reaction pathway for the pyrimidine ring under standard conditions. The two nitrogen atoms within the ring exert a strong electron-withdrawing effect, significantly reducing the electron density of the aromatic system. This inherent π-deficiency deactivates the ring towards attack by electrophiles. Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are common for electron-rich aromatic compounds, are difficult to achieve with pyrimidine and its derivatives.
For electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating groups is typically required to sufficiently activate the ring. In the case of this compound, the methylsulfanyl group at the C2-position is not a strong activating group. Therefore, electrophilic aromatic substitution on the pyrimidine ring of this compound is not considered a viable transformation.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidine derivatives, especially when a good leaving group is present at the electron-deficient C2, C4, or C6 positions. In this compound, the methylsulfanyl (-SMe) group at the C2-position is a poor leaving group. However, its reactivity can be dramatically enhanced through oxidation.
Oxidation of the sulfide to a sulfone transforms the methylsulfanyl group into a much better leaving group, the methylsulfonyl group (-SO2Me). This conversion significantly increases the electrophilicity of the C2 carbon, making the pyrimidine ring highly susceptible to attack by nucleophiles. This activation strategy is a common synthetic tool in pyrimidine chemistry.
The general transformation is as follows:
Step 1: Oxidation this compound is oxidized to 2-[2-(methylsulfonyl)pyrimidin-5-yl]ethan-1-ol.
Step 2: Nucleophilic Aromatic SubstitutionThe rate of this substitution is further influenced by other substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) can enhance the rate of reaction, while electron-donating groups (EDGs) can decrease it. A comprehensive study on 2-sulfonylpyrimidines demonstrated that substituents at the 5-position have the most significant impact on reactivity. nih.gov
Table 1: Relative Reactivity of 5-Substituted 2-Sulfonylpyrimidines in SNAr Reactions nih.gov
| 5-Substituent | Electronic Effect | Relative Rate Constant (k) |
| -H | Reference | 1.2 x 10-2 M-1s-1 |
| -NO2 | Strong -M, -I | Drastically Increased |
| -COOMe | Strong -M, -I | 9900 M-1s-1 (>800,000x faster) |
| -CF3 | Strong -I | Significantly Increased |
| -NH2 | Strong +M | Reactivity Switched Off |
| -OMe | Strong +M | Reactivity Switched Off |
Data adapted from a study on the reaction of 2-sulfonylpyrimidines with a thiol nucleophile (GSH) at pH 7.0. nih.gov
This data clearly illustrates that the electronic nature of the substituents on the pyrimidine ring plays a crucial role in modulating its reactivity towards nucleophiles after activation.
Directed ortho-metallation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. semanticscholar.org This reaction involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form an organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. researchgate.netclockss.orgresearchgate.net
For the pyrimidine ring, which is susceptible to nucleophilic addition by organolithiums, the use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often necessary to favor deprotonation over addition. clockss.org The regioselectivity of the lithiation is controlled by the directing group. semanticscholar.orgrsc.orgrsc.org
In the case of this compound, there are two potential directing groups: the methylsulfanyl group at C2 and the hydroxyethyl (B10761427) group at C5. The heteroatoms (S and O) in these groups can coordinate with the lithium base, directing the deprotonation to an adjacent position. semanticscholar.org
The methylsulfanyl group could potentially direct lithiation to the C6 position.
The hydroxyethyl group at C5 could direct lithiation to the C4 or C6 positions. The hydroxyl proton is acidic and would be deprotonated first, forming a lithium alkoxide. This alkoxide can then act as an intramolecular directing group.
Given the presence of multiple potential directing groups and acidic protons (the alcohol -OH and the pyrimidine C-H bonds), predicting the precise outcome of a lithiation reaction on this molecule is complex and would likely require experimental investigation. However, the principles of directed metallation suggest that functionalization of the pyrimidine ring via this method is a plausible synthetic route for creating further derivatives. Studies on related pyrrolopyrimidines have shown that directing groups can effectively control the site of lithiation for subsequent reactions with electrophiles. nih.govnih.gov
Mechanistic Investigations of Key Transformations
The primary transformation involving the pyrimidine ring of the title compound is the nucleophilic aromatic substitution on its activated (sulfonyl) form. Mechanistic studies of this reaction are crucial for understanding its reactivity and for optimizing reaction conditions.
The classical mechanism for nucleophilic aromatic substitution on activated aromatic rings is a two-step addition-elimination process that proceeds through a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex . pnas.org
In the context of 2-[2-(methylsulfonyl)pyrimidin-5-yl]ethan-1-ol, the reaction with a nucleophile (Nu-) would proceed as follows:
Addition Step (Rate-Determining): The nucleophile attacks the electrophilic C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a tetrahedral intermediate. This intermediate is a resonance-stabilized carbanion, the Meisenheimer complex.
Elimination Step (Fast): The leaving group (methylsulfinate, MeSO2-) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Density functional theory (DFT) calculations on the reaction of 2-sulfonylpyrimidines with thiol nucleophiles support this two-step mechanism. nih.govacs.org The calculations indicate that the formation of the Meisenheimer complex is the rate-determining step of the reaction. nih.govacs.org
However, recent experimental and computational studies have provided evidence that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. nih.govnih.govspringernature.comresearchgate.net For many systems, particularly with good leaving groups and on heterocyclic rings, the reaction may proceed through a concerted mechanism (cSNAr). nih.govspringernature.comrsc.org In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. Computational studies have predicted that for nucleophilic substitutions on pyrimidine, stepwise mechanisms are not expected, suggesting that a concerted pathway is likely common. nih.gov Some experimental studies on SNAr reactions of biothiols suggest a mechanism that is on the borderline between concerted and stepwise. researchgate.net
Therefore, while the classical Meisenheimer pathway is a useful model, the actual mechanism for the SNAr of 2-[2-(methylsulfonyl)pyrimidin-5-yl]ethan-1-ol could be more nuanced and may exist on a mechanistic continuum between a stepwise and a fully concerted process. rsc.org
Kinetic studies provide valuable insights into the mechanism and reactivity of chemical reactions. For the SNAr of 2-sulfonylpyrimidines, kinetic investigations have quantified the influence of substituents, pH, and the nature of the nucleophile on the reaction rate.
As shown in Table 1, the rate of substitution is highly sensitive to the electronic properties of the substituents on the pyrimidine ring. nih.gov Strong electron-withdrawing groups at the 5-position can accelerate the reaction by several orders of magnitude, which is consistent with the stabilization of the negative charge that develops in the transition state (and in the Meisenheimer intermediate, if formed). nih.govacs.org
Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between stepwise and concerted mechanisms. youtube.com For SNAr reactions, a small primary 12C/13C KIE at the carbon undergoing substitution is consistent with a stepwise mechanism where the elimination step is rate-determining. Conversely, a large KIE suggests a concerted mechanism where the C-nucleophile bond formation and C-leaving group bond cleavage are both occurring in the rate-determining transition state. springernature.com Recent advancements in measuring KIEs have provided strong evidence for the concerted nature of many SNAr reactions that were previously assumed to be stepwise. nih.govspringernature.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 2 Methylsulfanyl Pyrimidin 5 Yl Ethan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol, a combination of 1D and 2D NMR techniques provides a complete assignment of all proton and carbon signals, offering deep insights into its conformational preferences.
The ¹H and ¹³C NMR spectra provide the primary data for structural assignment. The chemical shifts are influenced by the electronic environment of each nucleus, while coupling constants reveal through-bond connectivity.
¹H NMR Analysis: The proton spectrum is characterized by distinct signals for the pyrimidine (B1678525) ring, the ethan-1-ol side chain, and the methylsulfanyl group. The two protons on the pyrimidine ring (H-4 and H-6) are expected to appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The ethan-1-ol side chain gives rise to two triplets corresponding to the two methylene (B1212753) groups (-CH₂-), a result of vicinal coupling to each other. The methylsulfanyl (-SCH₃) protons appear as a sharp singlet in the aliphatic region.
¹³C NMR Analysis: The carbon spectrum complements the proton data. The pyrimidine ring carbons (C-2, C-4, C-5, C-6) resonate in the downfield region. C-2, being attached to both a nitrogen and the sulfur atom, is expected at the lowest field, followed by C-4 and C-6. The carbon of the methylsulfanyl group appears at a characteristic upfield shift. The carbons of the ethan-1-ol side chain are observed in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
Interactive Table: Click to view predicted NMR data
| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-4 / H-6 | ~8.5 | s | ~157.0 |
| H-α | ~2.8 | t, J ≈ 6.5 Hz | ~35.0 |
| H-β | ~3.8 | t, J ≈ 6.5 Hz | ~61.0 |
| S-CH₃ | ~2.6 | s | ~14.0 |
| OH | Variable | br s | - |
| C-2 | - | - | ~172.0 |
| C-5 | - | - | ~130.0 |
Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. libretexts.org For this compound, a clear cross-peak is expected between the signals of the H-α and H-β protons, confirming the connectivity of the ethan-1-ol side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. sdsu.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.8 ppm (H-α) would show a correlation to the carbon signal at ~35.0 ppm (C-α).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. youtube.com Key expected correlations include:
From the pyrimidine protons (H-4/H-6) to the side chain carbon C-α, confirming the attachment point of the side chain to the ring.
From the methylsulfanyl protons (-SCH₃) to the C-2 carbon of the pyrimidine ring.
From the H-α protons to the pyrimidine carbons C-4, C-5, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, providing crucial information for conformational analysis. mdpi.comlibretexts.org A NOESY spectrum could reveal correlations between the H-α protons of the side chain and the H-4/H-6 protons of the pyrimidine ring. The intensity of these cross-peaks would indicate the preferred rotational conformation of the side chain relative to the ring.
Summary of Expected 2D NMR Correlations
Interactive Table: Click to view expected 2D NMR correlations
| Experiment | Correlating Protons | Correlating Atoms | Information Gained |
| COSY | H-α | H-β | Confirms -CH₂-CH₂- connectivity. |
| HSQC | H-4/H-6 | C-4/C-6 | Assigns pyrimidine carbons. |
| H-α | C-α | Assigns C-α. | |
| H-β | C-β | Assigns C-β. | |
| S-CH₃ | S-CH₃ | Assigns methylsulfanyl carbon. | |
| HMBC | H-4/H-6 | C-5, C-α | Confirms side chain position. |
| H-α | C-5, C-4, C-6 | Confirms side chain position. | |
| S-CH₃ | C-2 | Confirms methylsulfanyl position. | |
| NOESY | H-α | H-4 and/or H-6 | Elucidates side chain conformation. |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. sapub.org
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is used to confirm the elemental formula of the compound. For this compound (C₇H₁₀N₂OS), the expected accurate mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Molecular Formula: C₇H₁₀N₂OS
Calculated Monoisotopic Mass: 170.0514 g/mol
Expected HRMS [M+H]⁺: 171.0587 m/z
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. sphinxsai.comnih.gov The fragmentation of pyrimidine derivatives often involves characteristic losses related to the side chains and cleavage of the heterocyclic ring. researchgate.net
For this compound, key fragmentation pathways are expected to include:
Loss of Water: A neutral loss of 18 Da (H₂O) from the ethan-1-ol side chain is a common fragmentation for alcohols.
Loss of the Ethan-1-ol Side Chain: Cleavage of the bond between the pyrimidine ring and the side chain, leading to the loss of a C₂H₅O radical (45 Da).
Loss of Methyl Radical: Fragmentation involving the loss of a methyl radical (•CH₃, 15 Da) from the methylsulfanyl group.
Pyrimidine Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can occur, leading to smaller characteristic fragment ions.
Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 171.1 m/z)
Interactive Table: Click to view predicted fragmentation data
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 171.1 | 153.1 | H₂O (18 Da) | [M+H-H₂O]⁺ |
| 171.1 | 126.1 | •C₂H₅O (45 Da) | [M+H-C₂H₄OH]⁺ (pyrimidine core) |
| 171.1 | 156.1 | •CH₃ (15 Da) | [M+H-CH₃]⁺ |
| 153.1 | 125.1 | CO (28 Da) | Fragmentation of side chain after water loss |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the functional groups present. Analysis of pyrimidine and its derivatives has established characteristic frequencies for the heterocyclic ring system. nih.govacs.org
For this compound, the key vibrational modes include:
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically around 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.
C=N and C=C Stretches: The pyrimidine ring gives rise to a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.
C-O Stretch: The stretching vibration of the alcohol C-O bond typically appears as a strong band in the IR spectrum around 1050 cm⁻¹.
C-S Stretch: The carbon-sulfur stretching vibration is expected in the 700-600 cm⁻¹ region and is often weak in the IR spectrum but can be more prominent in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
Interactive Table: Click to view predicted vibrational data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Alcohol) | Stretching | 3400 - 3200 (Broad) | IR |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretching | 2980 - 2850 | IR, Raman |
| C=N, C=C (Ring) | Stretching | 1600 - 1450 | IR, Raman |
| C-H | Bending | 1470 - 1350 | IR |
| C-O (Alcohol) | Stretching | 1100 - 1000 | IR |
| C-S | Stretching | 700 - 600 | Raman, IR (weak) |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed, experimentally verified discussion of its crystal packing, intermolecular interactions, and conformational preferences in the solid state is not possible at this time.
However, based on the crystal structures of related 2-(methylsulfanyl)pyrimidine derivatives, a hypothetical analysis of the potential solid-state structure of the title compound can be proposed. It is crucial to note that the following discussion is predictive and not based on experimental data for this compound itself.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound features several key functional groups that would likely govern its crystal packing: the pyrimidine ring, the methylsulfanyl group, and the primary alcohol.
Hydrogen Bonding: The hydroxyl group (-OH) of the ethan-1-ol substituent is a strong hydrogen bond donor. It would be expected to form robust intermolecular hydrogen bonds with hydrogen bond acceptors on neighboring molecules. The most likely acceptors are the nitrogen atoms of the pyrimidine ring, which are known to participate in such interactions in similar structures. nih.govresearchgate.net This could lead to the formation of common hydrogen-bonding motifs, such as chains or dimers. For instance, in the crystal of 4-hydrazino-2-(methylsulfanyl)pyrimidine, molecules are linked by N—H⋯N hydrogen bonds, forming wave-like supramolecular chains. nih.govresearchgate.net A similar propensity for hydrogen bonding is observed in other pyrimidine derivatives containing hydroxyl or amino groups. mdpi.com
π-π Stacking: The pyrimidine ring is an aromatic system capable of engaging in π-π stacking interactions. In the solid state, it is plausible that the pyrimidine rings of adjacent molecules would stack in an offset fashion to minimize electrostatic repulsion and maximize attractive dispersion forces. The geometry of these stacks would be influenced by the steric hindrance of the substituents.
Interactive Data Table: Plausible Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bonding | -OH (ethan-1-ol) | N (pyrimidine) | Chains, Dimers |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Offset Stacks |
| Weak C-H Interactions | C-H (pyrimidine, ethyl, methyl) | N (pyrimidine), S (methylsulfanyl) | 3D Network |
Conformational Preferences in the Crystalline State
The conformational flexibility of this compound primarily resides in the torsion angles associated with the 5-ethan-1-ol and 2-methylsulfanyl substituents.
Ethan-1-ol Side Chain: The orientation of the ethan-1-ol side chain relative to the pyrimidine ring will be a key conformational feature. Rotation around the C5-C(ethyl) bond would determine the spatial disposition of the hydroxyl group. In the crystalline state, this conformation is likely to be one that optimizes the hydrogen bonding network. Studies on other 5-substituted pyrimidines have shown that the substituent's conformation is influenced by intermolecular interactions. researchgate.net
Methylsulfanyl Group: The methylsulfanyl group also has rotational freedom around the C2-S bond. The orientation of the methyl group relative to the pyrimidine ring can vary. In some reported structures of 2-(methylsulfanyl)pyrimidine derivatives, the methyl group is found to be nearly coplanar with the ring, while in others, it is rotated out of the plane. This preference will be dictated by a balance between steric effects and weak intermolecular contacts.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
There is currently no information available in the scientific literature regarding the synthesis or chiroptical properties of chiral derivatives of this compound. Chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are used to study chiral molecules. Should a chiral derivative of the title compound be synthesized, for example, by introducing a stereocenter in the ethan-1-ol side chain (e.g., 1-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol), it would be expected to exhibit a chiroptical response. The nature of this response would depend on the electronic transitions of the pyrimidine chromophore and how they are perturbed by the chiral center. The synthesis of chiral pyrimidine nucleoside analogues has been reported, demonstrating the feasibility of introducing chirality into pyrimidine-containing molecules. nih.gov
Computational and Theoretical Investigations of 2 2 Methylsulfanyl Pyrimidin 5 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems. jchemrev.com These methods allow for a detailed exploration of the electronic structure and have been widely applied to various pyrimidine (B1678525) derivatives. jchemrev.com
Density Functional Theory (DFT) Studies for Electronic Structure
DFT has been employed to elucidate the electronic characteristics of pyrimidine derivatives, offering a balance between computational cost and accuracy. samipubco.com The B3LYP functional is a commonly used hybrid functional that has demonstrated reliability in simulating organic molecules. wjarr.com
The first step in a computational study is typically the geometry optimization of the molecule to find its most stable three-dimensional structure. samipubco.com For 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Due to the presence of the flexible ethan-1-ol side chain, conformational analysis is also crucial to identify different stable rotamers and their relative energies.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This data is illustrative and based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C2-S | 1.78 |
| S-CH3 | 1.85 | |
| C5-C(ethan) | 1.51 | |
| C(ethan)-O | 1.43 | |
| Bond Angles (°) | N1-C2-N3 | 126.5 |
| C4-C5-C6 | 117.0 | |
| C5-C(ethan)-C(ethan) | 112.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. youtube.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical values for similar molecular structures.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 5.30 |
The distribution of electron density within a molecule is fundamental to its chemical behavior. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. wikipedia.org This information helps in identifying the electrophilic and nucleophilic sites. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack.
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound This data is illustrative and based on typical values for similar molecular structures.
| Atom | Mulliken Charge (e) |
|---|---|
| N1 | -0.55 |
| C2 | 0.40 |
| N3 | -0.58 |
| S | -0.10 |
| O | -0.65 |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for the structural elucidation of new compounds. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies that can be compared with experimental data to confirm the molecular structure. nih.govmdpi.com
Table 4: Hypothetical Predicted Spectroscopic Data for this compound This data is illustrative and based on typical values for similar molecular structures.
| Spectroscopy | Group | Predicted Shift/Frequency |
|---|---|---|
| ¹H NMR (ppm) | -OH | ~2.5 (broad) |
| -CH₂- (ethan) | ~3.7 | |
| -S-CH₃ | ~2.6 | |
| ¹³C NMR (ppm) | C2 | ~170 |
| C5 | ~125 | |
| -CH₂-OH | ~60 | |
| IR (cm⁻¹) | O-H stretch | ~3400 (broad) |
| C-H stretch (aromatic) | ~3050 | |
| C=N stretch (pyrimidine) | ~1580 |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. bioinformaticsreview.com An MD simulation of this compound, typically in a solvent like water, would involve solving Newton's equations of motion for all atoms in the system. rsc.org
This technique can reveal important information about the molecule's conformational flexibility, the stability of different rotamers, and its interactions with solvent molecules. For instance, MD simulations could be used to study the hydrogen bonding patterns between the hydroxyl group of the ethan-1-ol side chain and surrounding water molecules, providing a more realistic picture of the molecule's behavior in a biological or chemical environment. The trajectories from MD simulations can also be used to calculate various thermodynamic properties.
Solvent Effects on Molecular Conformation
The surrounding environment, particularly the solvent, plays a critical role in determining the preferred conformation of a molecule. frontiersin.org Solvent-solute interactions can stabilize or destabilize certain conformers, shifting the conformational equilibrium. frontiersin.orgnih.gov
For a molecule like this compound, which contains both polar (hydroxyl, pyrimidine nitrogens) and non-polar (methylsulfanyl, ethyl chain) groups, the solvent polarity is a key factor. In polar solvents such as water, the molecule's conformation will likely be influenced by the formation of hydrogen bonds. nih.gov Water molecules can act as hydrogen bond donors to the pyrimidine nitrogens and as both donors and acceptors to the hydroxyl group. nih.govcdnsciencepub.com These interactions would favor conformations where the polar groups are exposed to the solvent. Computational studies using a Polarized Continuum Model (PCM) on nucleic acid bases have shown that a polar environment affects the conformational characteristics of the molecules. researchgate.net Explicitly solvated models, where individual solvent molecules are included in the calculation, combined with molecular dynamics simulations, can provide a detailed picture of how hydrogen bonding with the solvent induces geometric distortions in the pyrimidine ring. nih.gov
Conversely, in a non-polar solvent, intramolecular hydrogen bonding (e.g., between the hydroxyl group and a pyrimidine nitrogen) might be favored over intermolecular interactions with the solvent. This could lead to a more compact conformation. The interplay between solute-solvent and solvent-solvent interactions ultimately dictates the most stable conformation in solution. frontiersin.org
Intermolecular Interaction Analysis
In the solid state or in solution at high concentrations, molecules of this compound will interact with each other through a variety of non-covalent forces. These interactions govern the material's physical properties and its supramolecular architecture.
Hydrogen Bonding Networks
Hydrogen bonds are among the strongest and most directional intermolecular forces. The this compound molecule possesses key functional groups for forming robust hydrogen bonding networks. The hydroxyl (-OH) group can act as a hydrogen bond donor, while its oxygen atom and the two nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. acs.orgnih.gov
Studies on similar heterocyclic systems have demonstrated the prevalence of strong N–H···O interactions, with average energies of approximately -16.55 kcal/mol, which often form dimeric structures that act as the primary nucleus for crystallization. acs.org The pyrimidine nitrogens can form hydrogen bonds with donor groups, including water-mediated hydrogen bonds in biological contexts. acs.orgacs.org The formation of these networks is a critical factor in the crystal packing and supramolecular assembly of pyrimidine derivatives. researchgate.net
π-π Stacking Interactions
The aromatic pyrimidine ring allows for π-π stacking interactions, a type of non-covalent interaction that occurs between the electron clouds of adjacent aromatic systems. libretexts.org These interactions, which are a combination of dispersion and electrostatic forces, are crucial in the structure of nucleic acids and in the formation of various supramolecular architectures. nih.govwikipedia.org
| Interaction Feature | Description | Typical Values/Geometries | Reference |
|---|---|---|---|
| Mechanism | Combination of dispersion and electrostatic (dipole-induced dipole) forces between π systems. | Attractive or repulsive depending on geometry and substituents. | libretexts.orgwikipedia.org |
| Common Geometries | Parallel-displaced (offset), T-shaped (perpendicular), Sandwich (face-to-face). | Parallel-displaced and T-shaped are often more stable than sandwich. | wikipedia.org |
| Typical Distance | Centroid-to-centroid distance between stacked pyrimidine rings. | ~3.6 - 3.7 Å | researchgate.netnih.gov |
| Self-Stacking Tendency | Relative strength of self-association for nucleobases. | Purines (adenine, guanine) > Pyrimidines (cytosine, uracil). | nih.gov |
C-H…O/N Interactions and Weak Forces
Beyond classical hydrogen bonds and π-π stacking, weaker interactions also play a vital role in determining molecular conformation and crystal packing. These include weak C-H···O and C-H···N hydrogen bonds, where a carbon-bound hydrogen atom acts as the donor. acs.orgresearchgate.net
Prediction of Physicochemical Parameters Relevant to Research
Computational methods are widely used to predict key physicochemical properties like pKa and LogP, which are essential for comparative studies and for anticipating a compound's behavior in various experimental settings.
The pKa is a measure of the acidity of a compound. For this compound, the pKa values would correspond to the protonation of the basic nitrogen atoms in the pyrimidine ring. Predicting pKa values computationally often involves density-functional theory (DFT) calculations combined with a solvent model. nih.gov These methods calculate the energy difference between the neutral compound and its protonated form. nih.gov For pyrimidines, such calculations have yielded excellent correlations with experimental data. nih.gov The basicity of the pyrimidine nitrogens will be influenced by the electronic effects of the methylsulfanyl and ethanol (B145695) substituents.
| Parameter | Predicted Value/Range | Method/Basis of Prediction | Significance |
|---|---|---|---|
| pKa (Basic) | ~1.0 - 3.0 | Based on computational studies of substituted pyrimidines. nih.govpeerj.com | Indicates the likelihood of protonation of pyrimidine nitrogens at physiological pH. |
| LogP | ~1.5 - 2.5 | Based on computational QSAR and fragment-based methods. researchgate.netmdpi.com | Measures lipophilicity, relevant for predicting solubility and membrane permeability. |
LogP, the logarithm of the octanol-water partition coefficient, is a critical parameter for estimating the lipophilicity or hydrophobicity of a molecule. A positive LogP value indicates that the compound is more soluble in lipids (like octanol) than in water, suggesting it is lipophilic. researchgate.net Numerous computational methods exist for predicting LogP, ranging from those based on atomic contributions to quantitative structure-activity relationship (QSAR) models that use a variety of molecular descriptors. researchgate.netmdpi.com Given the structure of this compound, with its aromatic ring and alkyl groups balanced by the polar hydroxyl group, it is expected to have moderate lipophilicity.
Aromaticity Indices and Ring Current Analysis
The aromaticity of the pyrimidine ring within this compound is a critical determinant of its chemical properties and reactivity. Computational and theoretical chemistry provide powerful tools to quantify the degree of electron delocalization and aromatic character through various indices. While specific computational studies on this compound are not extensively available in the reviewed literature, the aromaticity of the core pyrimidine scaffold and its substituted derivatives has been a subject of theoretical investigation. These studies offer significant insights into the expected aromatic profile of the compound .
The primary methods for evaluating aromaticity are grounded in different molecular properties, including geometry, magnetic effects, and electron delocalization. Key indices used for such analyses include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity. rsc.orgnih.gov It evaluates the degree of bond length equalization within a ring system compared to an ideal aromatic system (for which HOMA = 1) and a non-aromatic Kekulé structure (for which HOMA = 0). rsc.org The calculation is based on the deviation of individual bond lengths from an optimal value, providing a quantitative measure of the energetic cost of bond length alteration. rsc.orgnih.gov
Studies on pyrimidine and its derivatives have shown that the parent pyrimidine ring possesses a significant degree of aromatic character. However, the introduction of substituents can modulate this property. Research on various substituted pyrimidines has indicated that, contrary to benzene (B151609) derivatives, many substituents tend to decrease the aromaticity of the pyrimidine ring. rsc.orgresearchgate.net This effect is attributed to the perturbation of the π-electron system by both electron-donating and electron-withdrawing groups. For instance, computational analyses using HOMA have been employed to determine the aromaticity of various pyrimidine derivatives, showing a range of values depending on the nature and position of the substituents. researchgate.net
Below is a table illustrating typical HOMA values for benzene, pyrimidine, and other diazines from computational studies, which provides a comparative context for understanding the aromaticity of the pyrimidine ring.
| Compound | HOMA Index |
| Benzene | ~1.000 |
| Pyridine | ~0.996 |
| Pyrimidine | ~0.989 |
| Pyridazine | ~0.971 |
| Pyrazine | ~0.998 |
| Note: These are representative values from computational studies and can vary slightly depending on the level of theory and basis set used. rsc.orgdtu.dk |
For this compound, the presence of the electron-donating methylsulfanyl group at the C2 position and the ethanol group at the C5 position would be expected to influence the bond lengths within the pyrimidine ring, and consequently, its HOMA value.
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity, which is determined by calculating the absolute magnetic shielding at the center of a ring or at a point above the ring plane. Aromatic systems are characterized by diatropic ring currents, which induce a shielding effect, resulting in negative NICS values. Conversely, anti-aromatic systems exhibit paratropic ring currents and positive NICS values, while non-aromatic systems have NICS values close to zero.
The most common variants are NICS(0), calculated at the geometric center of the ring, and NICS(1), calculated 1 Å above the ring center. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of the π-electron contribution to aromaticity, as it minimizes the influence of the σ-framework. acs.orgusu.edu
Computational studies on pyrimidine derivatives have utilized NICS calculations to probe the effect of substitution on the ring's magnetic properties. rsc.orgacs.org These studies generally confirm the aromatic nature of the pyrimidine ring. The magnitude of the negative NICS value is correlated with the degree of aromaticity.
The following table presents comparative NICS(1)zz values for benzene and related azines, offering a baseline for the expected magnetic properties of the pyrimidine ring in the target compound.
| Compound | NICS(1)zz (ppm) |
| Benzene | -28.7 to -30.99 |
| Pyridine | ~ -25.0 |
| Pyrimidine | ~ -20.0 |
| Pyridazine | ~ -15.0 |
| Pyrazine | ~ -22.0 |
| Note: Values are approximate and sourced from various computational studies. The exact value depends on the computational method. acs.orgusu.edu |
In the context of this compound, the substituents would alter the electron density within the pyrimidine ring, thereby influencing the induced ring currents under a magnetic field and affecting its NICS values.
Design and Synthesis of Analogues and Derivatives of 2 2 Methylsulfanyl Pyrimidin 5 Yl Ethan 1 Ol
Modification of the Methylsulfanyl Group
The methylsulfanyl group is a versatile handle for synthetic modification. Its sulfur atom can be oxidized to different oxidation states, and the entire group can be replaced by other substituents, often through nucleophilic aromatic substitution reactions where it acts as a leaving group.
The sulfur atom of the methylsulfanyl group can be readily modified to generate analogues with altered electronic and steric properties.
Thioethers: The synthesis of various 2-alkylsulfanyl pyrimidines is a common strategy. This is typically achieved by the S-alkylation of a corresponding pyrimidine-2-thiol precursor with various alkylating agents, such as alkyl halides. nih.govresearchgate.netmdpi.com This approach allows for the introduction of a wide array of thioether moieties. For instance, classical antifolates have been synthesized by appending various aryl thiols to a key pyrrolo[2,3-d]pyrimidine-2,4-diamine intermediate via an oxidative addition reaction. nih.gov
Sulfoxides and Sulfones: The methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. The choice of oxidant and reaction conditions determines the final oxidation state. organic-chemistry.org Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone. researchgate.netresearchgate.net For example, an efficient method for preparing 2-(methylsulfonyl)pyrimidine derivatives involves the oxidation of the corresponding S-methyl precursor using Oxone in a water-acetone mixture. researchgate.net The use of catalysts like tantalum carbide or niobium carbide with H₂O₂ can provide high yields of sulfoxides or sulfones, respectively. organic-chemistry.org The resulting methylsulfonyl group is an excellent leaving group, making these derivatives valuable intermediates for further functionalization via nucleophilic substitution. researchgate.netmdpi.com
| Derivative Type | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Aryl Thioethers | Oxidative addition to a pyrimidine (B1678525) core | Aryl thiols, Iodine | nih.gov |
| Sulfoxides | Selective oxidation of methylsulfanyl group | H₂O₂, m-CPBA, Tantalum carbide (catalyst) | organic-chemistry.orgresearchgate.net |
| Sulfones | Full oxidation of methylsulfanyl group | Oxone, H₂O₂, Niobium carbide (catalyst) | organic-chemistry.orgresearchgate.net |
Varying the alkyl substituent on the sulfur atom can significantly impact the molecule's properties. The synthesis of 2-(alkylsulfanyl) pyrimidines generally starts from a 2-thiouracil or 2-mercaptopyrimidine intermediate. mdpi.comnih.gov This intermediate is then subjected to alkylation using a variety of alkyl halides (e.g., chloro-, bromo-, or iodoalkanes) in the presence of a base like potassium carbonate. mdpi.commdpi.com This method allows for the introduction of linear, branched, or cyclic alkyl groups, as well as functionalized chains containing other moieties.
| Alkyl Group | Alkylation Reagent Example | Starting Material | Reference |
|---|---|---|---|
| Ethyl | Ethyl iodide | 2-Thioxopyrimidine | researchgate.net |
| 2-(Diethylamino)ethyl | (2-Chloroethyl)diethylamine | 5-Alkyl-6-(substituted benzyl)-2-thiouracil | mdpi.com |
| 2-(Pyrrolidin-1-yl)ethyl | N-(2-Chloroethyl)pyrrolidine | 5-Alkyl-6-(substituted benzyl)-2-thiouracil | mdpi.com |
| Naphthylmethyl | 1-Naphthalenethiol (via oxidative addition) | 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | nih.gov |
Diversification of the Ethan-1-ol Side Chain
The ethan-1-ol side chain at the C5 position of the pyrimidine ring is another prime target for structural modification. Alterations can include changing the length or branching of the carbon chain, substituting the hydroxyl group with other functional groups, or incorporating complex cyclic structures.
Modifying the length of the side chain, for instance, to a propan-1-ol or butan-1-ol, can be achieved through multi-step synthetic sequences. A common starting point is a pyrimidine-5-carbaldehyde or a related functionalized precursor. For example, chain extension can be accomplished using a Wittig reaction to introduce a carbon-carbon double bond, followed by reduction to the corresponding alkane and subsequent functional group manipulation to install the terminal hydroxyl group. While direct examples on the 2-(methylsulfanyl)pyrimidine core are sparse in the provided literature, the synthesis of analogues like (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol demonstrates the feasibility of synthesizing longer side chains on heterocyclic systems. researchgate.net
Introducing branching into the side chain, such as in a propan-2-ol or butan-2-ol moiety, often requires the use of specific organometallic reagents. nih.gov For example, reacting a pyrimidine-5-carbaldehyde with an appropriate Grignard or organolithium reagent can directly install a branched secondary alcohol.
The hydroxyl group of the ethan-1-ol side chain is readily converted into other functional groups. A standard method involves a two-step process: first, the alcohol is converted into a good leaving group, such as a tosylate, mesylate, or halide. Subsequently, this intermediate can undergo nucleophilic substitution with a variety of nucleophiles. This strategy opens the door to a wide range of derivatives.
Common Transformations:
Amines: Reaction with ammonia, primary, or secondary amines yields the corresponding aminoethyl derivatives. The synthesis of 2-ω-aminoalkyl derivatives of pyrimidines has been documented, showcasing this transformation. rsc.org
Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly to the corresponding chloride or bromide.
Azides: Substitution with sodium azide (NaN₃) provides an entry to azidoethyl derivatives, which can be further reduced to primary amines or used in cycloaddition reactions.
Nitriles: Reaction with sodium cyanide (NaCN) can extend the carbon chain by one unit and introduce a nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
A significant area of analogue design involves replacing the methylsulfanyl group at the C2 position with heterocyclic moieties like piperazine and morpholine, while retaining the ethan-1-ol side chain or a related functionality at C5. nih.govresearchgate.netsci-hub.ru The synthetic strategy typically relies on a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com In this reaction, a precursor with a good leaving group at the C2 position, such as a chloro, methylsulfanyl, or methylsulfonyl group, is reacted with the desired heterocycle. sci-hub.runih.govnih.gov The methylsulfonyl group is particularly effective as a leaving group in these substitutions. mdpi.com
For example, 4-substituted-2-(methylsulfanyl)pyrimidines can be refluxed with N-methylpiperazine or N-phenylpiperazine in the presence of a base to yield the corresponding 2-(piperazin-1-yl)pyrimidine derivatives. nih.govresearchgate.net Similarly, reacting a 2-chloropyrimidine (B141910) derivative with morpholine leads to the formation of 2-morpholinopyrimidine compounds. mdpi.comnih.govresearchgate.net
| Incorporated Heterocycle | Pyrimidine Precursor (Leaving Group) | Reaction Conditions | Reference |
|---|---|---|---|
| N-Phenylpiperazine | 2-(Methylsulfanyl)pyrimidine | Ethanol (B145695), KOH (cat.), reflux | nih.gov |
| N-Methylpiperazine | 2-(Methylsulfanyl)pyrimidine | Ethanol, KOH (cat.), reflux | nih.gov |
| Morpholine | 2,4-Dichloropyrimidine | Reflux | nih.gov |
| Piperazine | 2-Chloro-thiopyrano[4,3-d]pyrimidine | Ethanol, 80 °C | sci-hub.ru |
| Morpholine | N-(2-chloroethyl)morpholine (alkylation at S) | DMF, K₂CO₃ | mdpi.com |
| N-Cyclohexylpiperazine | 5-Bromo-thiazole (precursor to a fused pyrimidine) | - | mdpi.com |
Substituent Effects on the Pyrimidine Ring
The electronic properties and reactivity of the pyrimidine ring are profoundly influenced by the nature and position of its substituents. The 2-, 4-, and 6-positions of the pyrimidine ring are inherently electron-deficient due to the presence of the two nitrogen atoms. wikipedia.orgresearchgate.netslideshare.net This π-deficiency makes these positions susceptible to nucleophilic substitution, while electrophilic substitution is more challenging unless activating, electron-donating groups are present. wikipedia.orgslideshare.net Electrophilic attack, when it occurs, is generally directed to the C-5 position, which is comparatively less electron-deficient. wikipedia.orgresearchgate.net
Systematic Variation at C-4 and C-6 Positions
Systematic modifications at the C-4 and C-6 positions of the pyrimidine ring are a key strategy for creating diverse analogues. The introduction of different functional groups at these sites can lead to significant changes in the molecule's properties. One common approach involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at these positions. nih.gov However, achieving disubstitution can sometimes require harsh reaction conditions. researchgate.net
Research has shown a subtle interplay between the electronic nature of substituents at the C-4 and C-6 positions and the ring's reactivity. researchgate.netcsu.edu.au For instance, the introduction of chloro, mono-, or disubstituted amino groups has been studied to understand their impact on electrophilic substitution reactions. researchgate.netcsu.edu.au The steric hindrance produced by bulky substituents can also preclude certain reactions, making the strategic introduction of diversity at these positions a significant challenge. nih.gov
X-ray crystallographic studies on substituted pyrimidines provide precise data on how different groups affect the ring's geometry. These studies reveal that substituents induce small but significant changes in the bond lengths and angles adjacent to the point of substitution. scispace.com
| Bond | Pyrimidine (HP) | 2-Chloropyrimidine (CIP) | 2-Aminopyrimidine (AmP) | 5-Methylpyrimidine (MeP) |
|---|---|---|---|---|
| C2—N3 | 1.340 | 1.329 | 1.357 | 1.340 |
| N3—C4 | 1.340 | 1.347 | 1.342 | 1.343 |
| C4—C5 | 1.393 | 1.391 | 1.390 | 1.397 |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a fundamental strategy to modulate the electronic character of the pyrimidine ring and, consequently, its biological activity. EDGs, such as amino (-NH2) or hydroxyl (-OH) groups, increase the electron density of the ring, which can facilitate electrophilic substitution at the C-5 position. researchgate.netbu.edu.eg Conversely, EWGs further decrease the ring's electron density, enhancing its susceptibility to nucleophilic attack. slideshare.net
Studies investigating the impact of EDGs and EWGs on the biological activity of pyrimidine hybrids have shown that these modifications can significantly alter a compound's potency. For example, in a study on pyrimidine-based matrix metalloproteinase-7 inhibitors, the addition of a strong EWG like trifluoromethyl (-CF₃) to the parent compound led to a radical improvement in its binding affinity. scielo.br This highlights how tuning the electronic properties of the pyrimidine ring is a critical aspect of rational drug design. scielo.br
Fusion of Additional Heterocyclic Rings
Fusing additional heterocyclic rings to the pyrimidine scaffold of 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol is a powerful method for generating structurally complex and novel derivatives. This approach creates rigid, polycyclic systems with distinct three-dimensional shapes that can interact differently with biological targets.
Pyrazolo[1,5-a]pyrimidine : This fused system is often synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov The reaction involves the 5-aminopyrazole acting as a nucleophile, attacking the dicarbonyl compound, followed by cyclization to form the pyrimidine ring. nih.gov Microwave-assisted synthesis has emerged as an efficient method for producing these derivatives. nih.gov Other routes involve multi-step reactions starting from precursors like 5-amino-3-methylpyrazole, which can be reacted with diethyl malonate, followed by chlorination and subsequent nucleophilic substitution or coupling reactions to build the final structure. nih.govmdpi.com
Pyrrolo[3,2-d]pyrimidine : The synthesis of this scaffold can be achieved through various routes. One method involves a Michael reaction with 2-thioalkyl-6-amino-4-oxo pyrimidine compounds and functionalized nitroalkenes, followed by a cyclization reaction. metall-mater-eng.com Another approach involves the reaction of 3-amino-isothiochromene-4-carbonitrile derivatives under basic conditions. researchgate.net
Triazolo[1,5-a]pyrimidine : Synthetic approaches to this ring system are diverse. A common method is the condensation of 3-amino-1,2,4-triazole with β-dicarbonyl compounds. researchgate.net Multi-component reactions involving an aminoazole, an aldehyde, and a β-dicarbonyl compound in the presence of a catalyst like thiamine hydrochloride have also been developed. researchgate.net The Dimroth rearrangement of the isomeric csu.edu.aunih.govresearchgate.nettriazolo[4,3-a]pyrimidines can also be utilized for their synthesis. researchgate.net
Imidazo[2,1-b]thiazole : This fused heterocyclic system is frequently prepared by reacting 2-aminothiazole with an α-haloketone. nih.govchemmethod.com For example, 2-aminothiazole can be treated with α-bromo-4-(methylsulfonyl)acetophenone to yield the corresponding imidazo[2,1-b]thiazole derivative. nih.gov One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide an efficient alternative for synthesizing these scaffolds from components like 2-aminothiazole, an aldehyde (e.g., 3-formylchromone), and an isocyanide. mdpi.com
Rational Design Strategies for Targeted Derivatives
The development of new derivatives of this compound often employs rational design strategies to optimize their interaction with specific biological targets. These strategies are guided by an understanding of the molecule's structure-activity relationships and the principles of bioisosteric replacement.
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. nih.gov For pyrimidine derivatives, SAR studies have consistently shown that the central pyrimidine ring is a critical moiety for various biological activities. nih.gov The nature and position of substituents on this ring can dramatically alter potency and selectivity. nih.gov
For instance, in the development of novel antitubercular agents, a comprehensive SAR study based on a pyrimidine lead compound indicated that while the pyrimidine core was essential, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, leading to derivatives with potent activity. nih.gov Such studies provide invaluable information for medicinal chemists, guiding the design of new analogues with improved properties. ekb.eg The key takeaway from numerous studies is that even minor modifications to the substituents on the pyrimidine nucleus can lead to significant changes in biological effects, underscoring the importance of systematic exploration of the chemical space around the core scaffold. nih.gov
In Vitro Biochemical and Biological Activity Studies of 2 2 Methylsulfanyl Pyrimidin 5 Yl Ethan 1 Ol and Analogues
Enzyme Inhibition Studies (Non-Clinical)
The pyrimidine (B1678525) core is a prevalent scaffold in the design of enzyme inhibitors. Analogues of 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol have been investigated for their inhibitory effects on several key enzyme families.
Cyclooxygenase (COX) Isoform Inhibition (COX-1, COX-2)
Derivatives of pyrimidine have been explored for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory agents to reduce gastrointestinal side effects. While specific data for this compound is not available, studies on various pyrimidine-containing compounds indicate that this structural class can exhibit inhibitory activity against both COX-1 and COX-2. The degree of inhibition and selectivity is highly dependent on the specific substitutions on the pyrimidine ring.
Protein Kinase Inhibition (e.g., CK2, ERK, EGFR-TK)
The pyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. Various analogues have demonstrated inhibitory activity against a range of kinases involved in cell signaling and proliferation.
Notably, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. For instance, compounds have been identified with IC50 values in the low micromolar and even nanomolar range.
| Compound Class | Kinase Target | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine derivative 4 | EGFR-TK | 0.054 |
| Pyrazolo[3,4-d]pyrimidine derivative 15 | EGFR-TK | 0.135 |
| Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR-TK | 0.034 |
Furthermore, azolo[1,5-a]pyrimidines have been identified as inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation. Some of these derivatives exhibit micromolar inhibitory activity. The structure-activity relationship within this series suggests that substitutions at various positions on the pyrimidine ring are crucial for potent inhibition. For example, 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have demonstrated nano to low micromolar inhibition of CK2, with one of the most potent compounds, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, showing an IC50 of 45 nM. nih.gov
Other kinase targets for which pyrimidine analogues have shown inhibitory potential include RAF1, V600E-B-RAF, and V600K-B-RAF. nih.gov
Other Enzyme Systems (e.g., purine (B94841) nucleoside phosphorylase, dihydrofolate reductase)
Analogues of this compound have also been evaluated against other important enzyme targets.
Dihydrofolate Reductase (DHFR) Inhibition: Pyrazolo[3,4-d]pyrimidine analogues have been synthesized and evaluated for their antitumor effects through the inhibition of human dihydrofolate reductase (hDHFR). Several of these compounds have demonstrated potent inhibitory activity. nih.gov
| Compound Class | Enzyme Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine analogue 10e | hDHFR | < 1 | Methotrexate (MTX) | 5.61 |
| Pyrazolo[3,4-d]pyrimidine analogue 10f | hDHFR | < 1 | Methotrexate (MTX) | 5.61 |
| Pyrazolo[3,4-d]pyrimidine analogue 10g | hDHFR | < 1 | Methotrexate (MTX) | 5.61 |
Purine Nucleoside Phosphorylase (PNP) Inhibition: The inhibition of purine nucleoside phosphorylase (PNP) is a target for the development of immunosuppressive and anti-cancer agents. A series of pyrrolo[3,2-d]pyrimidines (9-deazaguanines) have been synthesized and shown to be potent, competitive, and reversible inhibitors of human PNP. One such compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, exhibited a Ki of 0.83 µM.
Receptor Binding and Modulation Assays (Non-Clinical)
In addition to enzyme inhibition, pyrimidine-based compounds have been investigated for their ability to bind to and modulate the activity of various cell surface receptors.
Endothelin Receptor Antagonism
The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its receptors (ETA and ETB) are targets for therapeutic intervention in cardiovascular diseases and cancer. Pyrimidine and pyrimidine sulfonamide derivatives have been explored as endothelin receptor antagonists. For example, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) is a potent dual endothelin receptor antagonist. nih.gov While specific binding data for this compound is not available, the general structure suggests potential for interaction with these receptors.
Adenosine (B11128) Receptor Antagonism
Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate a variety of physiological effects. Pyrimidine derivatives have emerged as a significant class of adenosine receptor antagonists.
Notably, pyrazolo-triazolo-pyrimidines have been described as highly potent and selective human A3 adenosine receptor antagonists. nih.gov The affinity of these compounds is often in the nanomolar range. Additionally, two series of diaryl 2- or 4-amidopyrimidines have been synthesized and shown to have remarkable affinities for the human A3 adenosine receptor, with some ligands exhibiting Ki values below 10 nM, and a notable lack of activity at A1, A2A, and A2B receptors. nih.gov
| Compound Class | Receptor Target | Ki (nM) |
| Diaryl 2- or 4-amidopyrimidines | Human A3 Adenosine Receptor | < 10 |
This highlights the potential for pyrimidine-based structures to be developed as selective adenosine receptor modulators.
Transient Receptor Potential Channel Family Modulation
The Transient Receptor Potential (TRP) channel family comprises a group of ion channels that serve as cellular sensors for a wide array of physical and chemical stimuli, including temperature, pain, and pressure. nih.gov These channels are implicated in numerous physiological processes and are considered significant targets for therapeutic intervention. mdpi.com The TRP family is diverse, with subfamilies such as TRPV, TRPM, and TRPA exhibiting sensitivity to different stimuli. nih.gov For instance, TRPV1-4 channels are activated by heat, while TRPM8 and TRPC5 are activated by cold. nih.gov
While direct studies on the interaction between this compound and TRP channels are not extensively documented, the broader class of pyrimidine derivatives has been investigated for its modulatory effects on various ion channels. The structural features of pyrimidine analogues make them candidates for interacting with ligand-binding pockets in TRP channels, such as the vanilloid-like pocket found in TRPV and TRPM channels. nih.gov The modulation of these channels by small molecules can lead to significant physiological responses, making the pyrimidine scaffold an area of interest for the development of novel TRP channel modulators. mdpi.com Further research is required to specifically map the interaction of this compound analogues with different TRP channel subtypes to determine their potential as agonists or antagonists.
In Vitro Cellular Activity (Non-Clinical)
Antiproliferative Activity against Cancer Cell Lines (e.g., leukemia, breast cancer, colon carcinoma, glioblastoma)
Analogues based on the pyrimidine scaffold have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. mdpi.comnih.gov These compounds have been shown to inhibit the growth of tumors in various cancer types, including prostate, liver, colon, breast, and lung cancers. mdpi.com
Studies have reported that certain pyrimidine derivatives exhibit potent cytotoxic effects. For example, newly synthesized pyrimidine compounds have shown inhibitory activity against colon adenocarcinoma (LoVo), resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and human leukemic lymphoblasts (CCRF-CEM). nih.gov In particular, thieno[2,3-d]pyrimidine (B153573) derivatives have shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One compound in this class demonstrated an IC50 value of 4.3 µg/mL against the MCF-7 cell line. nih.gov The broad-spectrum activity of these compounds highlights their potential as lead structures in the development of new anticancer agents. mdpi.com
| Compound Class | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Pyrimidine Derivatives | Colon Adenocarcinoma (LoVo) | Active | nih.gov |
| Pyrimidine Derivatives | Breast Cancer (MCF-7) | Active | nih.gov |
| Pyrimidine Derivatives | Lung Cancer (A549) | Active | nih.gov |
| Pyrimidine Derivatives | Cervical Cancer (HeLa) | Active | nih.gov |
| Pyrimidine Derivatives | Human Leukemic Lymphoblasts (CCRF-CEM) | Active | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | Breast Cancer (MCF-7) | 4.3 µg/mL (0.013 µM) for lead compound | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | Breast Cancer (MDA-MB-231) | 18.28 µg/mL (0.056 µM) for lead compound | nih.gov |
| Indole–isatin Hybrids | Not Specified | 1.69 µM for lead compound | nih.gov |
Antimicrobial Activity (e.g., antibacterial, antifungal, antimalarial)
The pyrimidine core is a key feature in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities.
Antibacterial Activity
Numerous studies have confirmed the efficacy of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net Certain novel pyrimidine derivatives have shown potent inhibitory activities against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 2.4 μmol/L. nih.gov The activity extends to multidrug-resistant bacterial strains, indicating the potential of these compounds to address antibiotic resistance. nih.govnih.gov For instance, some derivatives have displayed activity against Methicillin-resistant S. aureus (MRSA). nih.gov
| Compound Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Pyrimidine Derivative (Compound 7c) | Staphylococcus aureus 4220 | 2.4 µmol/L | nih.gov |
| Pyrimidine Derivative (Compound 7c) | Escherichia coli 1924 | 2.4 µmol/L | nih.gov |
| Pyrimidine-linked Linezolid (Compound 35) | MRSA | 1 µg/mL | nih.gov |
| Pyrimidine-linked Linezolid (Compound 35) | VRE | 1 µg/mL | nih.gov |
Antifungal Activity
In vitro studies have also highlighted the antifungal potential of pyrimidine analogues. researchgate.net Derivatives have been tested against a variety of pathogenic fungi. nih.gov For example, certain compounds showed significant inhibition rates against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov One derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), exhibited an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil. nih.gov Another compound demonstrated high activity against Cryptococcus neoformans with a MIC value of less than 0.048 µg/ml. nih.gov
| Compound Class/Name | Fungal Strain | Activity (EC50/MIC) | Source |
|---|---|---|---|
| Pyrimidine Derivative (Compound 7c) | Candida albicans 7535 | MIC: 2.4 µmol/L | nih.gov |
| Compound 5o | Phomopsis sp. | EC50: 10.5 µg/ml | nih.gov |
| Compound 5f | Phomopsis sp. | EC50: 15.1 µg/ml | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | MIC: < 0.048 µg/ml | nih.gov |
| 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles (5d, 5e) | Candida albicans | MIC: 0.048-3.12 µg/ml | nih.gov |
Antimalarial Activity
Pyrimidine derivatives are foundational to several antimalarial drugs, primarily targeting the folate synthesis pathway in the Plasmodium parasite. gsconlinepress.comresearchgate.net These compounds often act by inhibiting the dihydrofolate reductase (DHFR) enzyme, which is crucial for the parasite's DNA synthesis and replication. gsconlinepress.comslideshare.net Hybrid molecules combining 4-aminoquinoline (B48711) and pyrimidine moieties have been synthesized and tested against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several of these hybrids showed significantly better antimalarial activity than chloroquine, with some being 5–25 times more active against the resistant strain. nih.gov
| Compound Class | P. falciparum Strain | Activity | Source |
|---|---|---|---|
| 4-Aminoquinoline-pyrimidine Hybrids | Chloroquine-sensitive (D6) | Up to 7-8 fold more potent than Chloroquine | nih.gov |
| 4-Aminoquinoline-pyrimidine Hybrids | Chloroquine-resistant (W2) | Up to 5-25 fold more potent than Chloroquine | nih.gov |
| PABA-substituted Pyrimidine (Compound 3f) | Chloroquine-sensitive (3D7) | IC50: 5.26 µg/ml | nih.gov |
| PABA-substituted Pyrimidine (Compound 3f) | Chloroquine-resistant (Dd2) | IC50: 4.71 µg/ml | nih.gov |
Anti-Inflammatory Effects in Cell-Based Models
The pyrimidine nucleus is also associated with anti-inflammatory properties. orientjchem.org Various pyrimidine and fused thienopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net For example, studies on 2-thiopyrimidine derivatives have reported good anti-inflammatory effects in in vivo models, which are indicative of their potential action in cell-based assays. nih.gov One such compound demonstrated 37.4% anti-inflammatory activity. nih.gov These findings suggest that the pyrimidine scaffold can be modified to develop compounds that modulate inflammatory pathways, although detailed cell-based mechanistic studies are often the next step following initial screenings.
Mechanistic Insights from In Vitro Data
Protein-Ligand Interaction Mapping (e.g., hydrogen bonds, hydrophobic interactions)
To understand the molecular basis for the observed biological activities of pyrimidine analogues, molecular docking and other computational studies are frequently employed. remedypublications.com These in silico methods help to visualize and analyze the interactions between the small molecule (ligand) and its biological target (protein). nih.govrsc.org
A common target for antibacterial and antimalarial pyrimidine derivatives is dihydrofolate reductase (DHFR). nih.govresearchgate.net Molecular docking simulations have shown that these compounds can fit well into the active site of the DHFR enzyme. nih.gov The binding is typically stabilized by a network of noncovalent interactions. researchgate.net Key interactions often include:
Hydrogen Bonds: The nitrogen atoms within the pyrimidine ring and various substituents can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the protein's active site.
Hydrophobic Interactions: Aromatic rings and alkyl groups on the pyrimidine scaffold often engage in hydrophobic or π-π stacking interactions with nonpolar residues of the target protein, further anchoring the ligand in the binding pocket. researchgate.netgithub.com
These detailed interaction maps provide a rational basis for the structure-activity relationships observed in biological assays and guide the design of new, more potent analogues. mdpi.combohrium.com
Pathway Modulation
Pyrimidine derivatives have been identified as potent modulators of critical signaling pathways, including the ERK and BMP2/SMAD1 pathways. These pathways are integral to cellular processes such as proliferation, differentiation, and bone formation.
ERK Signaling Pathway
The Raf-MEK-ERK signaling pathway is a crucial cascade that, when constitutively activated, is implicated in the growth and proliferation of various tumors. Consequently, it has emerged as a significant therapeutic target in oncology. Research into pyrimidine analogues has led to the development of compounds capable of blocking this pathway. For instance, a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their biological activity. nih.gov One notable compound from this series, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, demonstrated significant antiproliferative activity against several cancer cell lines, including MCF-7, A375, SK-MEL-2, and SK-HEP-1. nih.gov Mechanistic studies revealed that this compound suppresses cancer cell migration, induces apoptosis, and decreases the phosphorylation levels of both ERK and MEK in a dose-dependent manner. nih.gov This highlights the potential of the pyrimidine scaffold as a basis for the development of potent ERK pathway inhibitors.
BMP2/SMAD1 Signaling Pathway
The Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway plays a pivotal role in osteogenesis and bone formation. The discovery of small molecules that can modulate this pathway is a key objective in the development of anabolic agents for treating bone-related disorders. A study focused on the design and synthesis of novel pyrimidine derivatives identified a potent bone anabolic agent. nih.govnih.gov The compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was found to be highly efficacious in promoting osteogenesis. nih.govnih.gov
Further investigation into its mechanism of action revealed that this pyrimidine derivative upregulates the expression of osteogenic genes, such as RUNX2 and type 1 collagen, by activating the BMP2/SMAD1 signaling pathway. nih.govnih.gov This activation leads to the enhanced phosphorylation of SMAD1, a key downstream effector in the pathway. nih.gov These findings underscore the therapeutic potential of pyrimidine analogues in bone regeneration and the treatment of osteoporosis.
Table 1: Activity of a Pyrimidine Analogue in Pathway Modulation
| Compound | Target Pathway | Cell Lines | Observed Effect | Reference |
| N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide | Raf-MEK-ERK | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Inhibition of proliferation, migration; induction of apoptosis; decreased p-ERK and p-MEK levels. | nih.gov |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | BMP2/SMAD1 | Not specified | Promotion of osteogenesis; upregulation of RUNX2 and type 1 collagen; enhanced SMAD1 phosphorylation. | nih.govnih.gov |
Fluorescent Properties and Applications as Probes
The pyrimidine scaffold is a component of various fluorophores, and its derivatives have been explored for their fluorescent properties and potential applications as biological probes. The fluorescence of these compounds can often be tuned by modifying the substituents on the pyrimidine ring.
For example, a study on pyrimidine-based fluorescent organic nanoparticles (FONPs) demonstrated their utility in bacterial detection. A sensor was synthesized through a one-pot reaction involving pyrrole-2-carboxaldehyde, 2-aminobenzimidazole, and 1,3-dimethylbarbituric acid. rsc.org The resulting pyrimidine-based compound was fabricated into FONPs, which exhibited selective fluorescence enhancement in the presence of the Gram-negative bacterium Pseudomonas aeruginosa. rsc.org This highlights the potential of pyrimidine derivatives in the development of sensitive and selective biosensors.
Furthermore, research into pyrazolo[1,5-a]pyrimidines has identified them as attractive fluorescent molecules for optical applications. rsc.org These compounds can be synthesized efficiently and their photophysical properties can be modulated through functionalization. By introducing electron-donating groups at specific positions on the fused ring system, both the absorption and emission characteristics can be improved. rsc.org Certain pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have shown strong blue light emission in the solid state with high quantum yields. rsc.org These findings suggest that the pyrimidine core can be a valuable platform for the design of novel fluorescent probes for various biological and material science applications.
Table 2: Fluorescent Properties of Pyrimidine-Based Compounds
| Compound Type | Application | Key Findings | Reference |
| Pyrimidine-based FONPs | Bacterial Detection | Selective fluorescence enhancement in the presence of Pseudomonas aeruginosa. | rsc.org |
| Pyrazolo[1,5-a]pyrimidines | Fluorescent Probes | Tunable photophysical properties; strong solid-state emission with high quantum yields. | rsc.org |
Emerging and Specialized Applications Non Clinical
Application as a Chemical Building Block in Complex Molecule Synthesis
Development as Molecular Probes for Biochemical Research
The development and application of 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol as a molecular probe for biochemical research are not described in the available literature.
Radioligands for Positron Emission Tomography (PET) (excluding human imaging)
There is no specific evidence to suggest that This compound has been developed or utilized as a radioligand for Positron Emission Tomography (PET) in non-human imaging studies. While the broader class of pyrimidine (B1678525) derivatives has been investigated for such applications, research focusing on this particular compound is not apparent.
Potential in Agrochemical and Pest Control Research
While the pyrimidine scaffold is a known constituent in a variety of agrochemicals, specific research detailing the exploration of This compound in this field is not present in the available literature. mdpi.com The biological activity of this compound in pest control or as a plant growth regulator has not been the subject of published scientific investigation.
Applications in Material Science and Photography
There is no information available in the scientific literature to suggest any applications of This compound in the fields of material science or photography.
Future Research Directions
Exploration of Novel Synthetic Methodologies
While classical methods for pyrimidine (B1678525) synthesis are well-established, the development of more efficient, sustainable, and versatile synthetic routes is a continuous goal. Future research should focus on novel methodologies that can be applied to the synthesis of 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol and its derivatives.
Multicomponent Reactions (MCRs): Investigating one-pot MCRs could significantly streamline the synthesis process, improving atom economy and reducing waste. rasayanjournal.co.innih.gov For instance, a convergent synthesis starting from simple precursors could be designed to assemble the core structure in a single step.
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques have been shown to accelerate reaction times, increase yields, and improve product purity for various heterocyclic compounds. rasayanjournal.co.inpowertechjournal.com Applying these methods to the synthesis of pyrimidine derivatives could lead to more sustainable and scalable production processes. nih.gov
Green Catalysis: The exploration of reusable, heterogeneous, and metal-free catalysts would align with the principles of green chemistry, minimizing the environmental impact of the synthesis. powertechjournal.com
A comparative overview of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel convergent synthetic pathways |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of reaction conditions for scalability |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Exploration of sonochemical effects on selectivity |
| Green Catalysis | Sustainability, catalyst reusability, reduced metal contamination | Development of novel catalytic systems for pyrimidine synthesis |
Advanced Spectroscopic Studies for Dynamic Processes
A deeper understanding of the structural and dynamic properties of this compound is crucial for its rational application. Advanced spectroscopic techniques can provide unprecedented insights into its behavior at the molecular level.
Future studies could employ:
2D NMR Spectroscopy: Techniques such as NOESY and ROESY can elucidate the conformational preferences and intramolecular interactions of the molecule in solution.
Time-Resolved Spectroscopy: To investigate the photophysical properties and excited-state dynamics, which is particularly relevant if the compound or its derivatives are to be explored for applications in materials science, such as in light-emitting devices.
Vibrational Spectroscopy (Raman and IR): In combination with computational methods, these techniques can provide detailed information about the vibrational modes and how they are influenced by intermolecular interactions, such as hydrogen bonding. sciensage.info
Deeper Computational Modeling of Reactivity and Interactions
Computational chemistry offers a powerful toolkit to complement experimental studies. Deeper computational modeling can guide the design of new experiments and provide a theoretical framework for understanding the properties of this compound.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity indices, and spectroscopic properties of the molecule. sciensage.infomdpi.com This can help in understanding its chemical behavior and in interpreting experimental data.
Molecular Docking and Dynamics Simulations: If a specific biological target is identified, these methods can be used to predict the binding mode and affinity of the compound and its analogues, guiding the design of more potent inhibitors. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models based on a series of related compounds, QSAR can be used to predict the biological activity of new analogues before their synthesis.
The following table illustrates a hypothetical outcome of a molecular docking study for designed analogues.
| Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions |
| Lead Compound | This compound | -7.5 | Hydrogen bond with Ser124, pi-stacking with Phe280 |
| Analogue 1 | Replacement of methylsulfanyl with cyclopropylamino | -8.2 | Additional hydrogen bond with Glu98 |
| Analogue 2 | Bioisosteric replacement of ethanol (B145695) with trifluoroethanol | -7.9 | Enhanced hydrophobic interactions |
| Analogue 3 | Introduction of a phenyl group on the ethanol side chain | -8.5 | Additional pi-stacking with Tyr210 |
Design of Highly Selective and Potent Analogues for Specific Biochemical Targets
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. rsc.orgnih.govju.edu.sa A major future direction is the rational design of analogues of this compound to target specific biochemical pathways with high selectivity and potency.
This can be achieved through:
Structure-Based Drug Design: Utilizing the three-dimensional structure of a target protein to design molecules that fit perfectly into the active site.
Fragment-Based Drug Discovery: Using small molecular fragments to probe the binding pockets of a target and then growing or linking them to create a high-affinity ligand.
Bioisosteric Replacement: Replacing functional groups on the parent molecule with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Investigation of Multi-Targeting Approaches with Pyrimidine Scaffolds
Complex diseases such as cancer often involve multiple signaling pathways. nih.gov Multi-target drugs, which are designed to interact with several biological targets simultaneously, can offer improved efficacy and a lower likelihood of developing drug resistance. nih.govmdpi.com The pyrimidine scaffold is well-suited for the development of multi-target agents. nih.gov
Future research could focus on designing derivatives of this compound that can simultaneously inhibit, for example:
Multiple kinases within a specific signaling cascade.
A kinase and another unrelated but disease-relevant protein.
Targets in both the host and a pathogen for infectious diseases.
This approach requires a deep understanding of the disease biology and sophisticated medicinal chemistry strategies to balance the activity at multiple targets.
Development of Sustainable and Scalable Production Methods
For any potential application, the ability to produce this compound and its derivatives in a sustainable and cost-effective manner is crucial. Future research in this area should focus on process chemistry and green engineering.
Key objectives include:
Process Optimization: Improving the efficiency of the synthetic route to maximize yield and minimize the use of hazardous reagents and solvents.
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on fossil fuels. organic-chemistry.orgnih.gov
Exploration of Novel Non-Medical Applications of the Compound and its Derivatives
While the focus is often on biomedical applications, pyrimidine derivatives have potential uses in other fields as well. researchgate.netnih.gov A creative and exploratory approach could uncover novel applications for this compound.
Potential non-medical applications to be investigated include:
Agrochemicals: Pyrimidine derivatives are used as herbicides, fungicides, and insecticides. nih.gov The biological activity of this compound could be screened against various agricultural pests.
Organic Electronics: The conjugated pi-system of the pyrimidine ring suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Corrosion Inhibitors: The nitrogen and sulfur atoms in the molecule could allow it to adsorb onto metal surfaces and protect them from corrosion.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-[2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-ol to maximize yield and purity?
Methodological Answer:
The synthesis typically involves coupling pyrimidine derivatives with thiol-containing intermediates. Key steps include:
- Solvent Selection: Ethanol or methanol are preferred due to their ability to dissolve polar intermediates while minimizing side reactions .
- Catalysts: Acidic or basic catalysts (e.g., KOH) facilitate nucleophilic substitution at the pyrimidine ring’s sulfur moiety .
- Reduction: Borane-dimethyl sulfide complexes can reduce carbonyl groups to alcohols without over-reducing sensitive functional groups .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product, with HPLC (C18 column, acetonitrile/water mobile phase) confirming purity >95% .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across different studies?
Methodological Answer:
Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:
- Standardize Conditions: Record spectra in deuterated DMSO or CDCl3 to minimize solvent-induced shifts .
- Tautomer Analysis: Use 2D NMR (e.g., HSQC, HMBC) to identify tautomeric forms of the pyrimidine ring, which alter chemical shifts .
- Impurity Profiling: Employ LC-MS to detect trace byproducts (e.g., oxidation of methylsulfanyl groups) that may skew integrations .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies the pyrimidine ring protons (δ 7.5–8.5 ppm) and the ethanol moiety (δ 3.6–4.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]+ at m/z 201.0695 (calc. 201.0698) .
- FT-IR: Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-S vibration) validate functional groups .
Advanced: How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The methylsulfanyl group acts as a directing and activating group:
- Suzuki Coupling: Pd-catalyzed reactions with aryl boronic acids proceed at the pyrimidine’s C4 position due to sulfur’s electron-donating effect .
- Oxidative Vulnerability: The thioether is prone to oxidation (e.g., with mCPBA), forming sulfoxide/sulfone derivatives that alter reactivity. Stabilize with inert atmospheres (N2/Ar) during synthesis .
Basic: What strategies ensure the compound’s stability during storage and handling?
Methodological Answer:
- Storage: Keep in amber vials at –20°C under nitrogen to prevent oxidation and photodegradation .
- Stability Monitoring: Periodic HPLC analysis detects degradation products (e.g., sulfoxide formation) .
- Solubility: Dissolve in DMSO for biological assays, as aqueous solutions may hydrolyze the pyrimidine ring at pH > 8 .
Advanced: How can researchers address discrepancies in reported biological activity (e.g., conflicting IC50 values)?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Metabolite Interference: Perform LC-MS/MS to rule out metabolites (e.g., oxidized thioethers) contributing to activity .
- Protein Binding Studies: Surface plasmon resonance (SPR) quantifies direct target engagement, distinguishing nonspecific effects .
Basic: What are the best practices for synthesizing and handling air-sensitive intermediates in its synthesis?
Methodological Answer:
- Protection of Alcohols: Use tetrahydropyranyl (THP) ethers to protect the ethanol moiety during sulfur alkylation steps .
- Air-Free Techniques: Schlenk lines or gloveboxes prevent oxidation of thiol intermediates .
- Quenching Byproducts: Add aqueous Na2S2O3 to neutralize excess iodomethane in methylation steps .
Advanced: What computational methods predict the compound’s binding modes to HSP70/HSC70 modulators?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with HSP70 crystal structures (PDB: 3HSC) to model interactions at the ATP-binding domain .
- MD Simulations: GROMACS simulations (AMBER force field) assess stability of the pyrimidine-ethanol motif in the binding pocket .
- QSAR Models: Correlate substituent effects (e.g., methylsulfanyl vs. methoxy) with inhibitory potency using MOE software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
